![molecular formula C5H6F3N3O B1396304 Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine CAS No. 1306738-99-7](/img/structure/B1396304.png)
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine
Vue d'ensemble
Description
The compound is a derivative of fluoxetine, an antidepressant drug . Fluoxetine is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The synthesis of these compounds involves the development of organic compounds containing fluorine .Molecular Structure Analysis
The physicochemical effects of CF3 substitutions at each ring position have been studied by comparing the behavior of CF3-substituted residues with the CH3-substituted analogues .Chemical Reactions Analysis
Trifluoromethyl amines are prone to hydrolysis, whereas trifluoromethyl azoles have excellent aqueous stability .Physical And Chemical Properties Analysis
Compared to their -methyl analogues, -trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .Applications De Recherche Scientifique
Photochemistry and Synthesis
- The photochemistry of fluorinated heterocyclic compounds, including those related to Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine, has been explored for the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. This includes photolytic reactions leading to various fluorinated structures, highlighting potential applications in synthetic methodologies toward fluorinated heterocycles (Pace et al., 2004).
Reactions with Alcohols and Amines
- Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and benzylamine have been studied, leading to the formation of aryl nitrile and various other products. This indicates potential applications in the synthesis of diverse compounds through reactions involving 1,2,4-oxadiazoles (Brown, Clack, & Wilson, 1988).
Antimicrobial Applications
- Synthesis of novel triazole derivatives, including those related to Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine, has been performed with demonstrated antimicrobial activities against various microorganisms, suggesting potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer Research
- Studies have been conducted on the design, synthesis, and evaluation of compounds containing 1,2,4-oxadiazole moieties for anticancer activity. This research suggests potential applications in the development of new anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).
Energetic Materials and Explosives
- Research into the synthesis of compounds based on 1,2,4-oxadiazoles has revealed applications in the creation of insensitive energetic materials. These findings are significant for the development of new materials in the field of explosives and propellants (Yu et al., 2017).
Pesticidal Activities
- Pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have been synthesized and found to possess excellent insecticidal and fungicidal activities. This research opens avenues for the development of new pesticides (Liu et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c1-9-2-3-10-4(11-12-3)5(6,7)8/h9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTUIJDDWMATEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1396223.png)
![6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1396224.png)
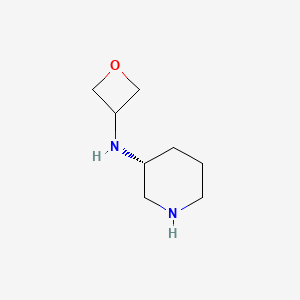


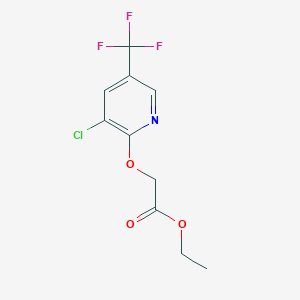
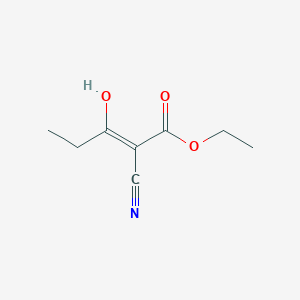
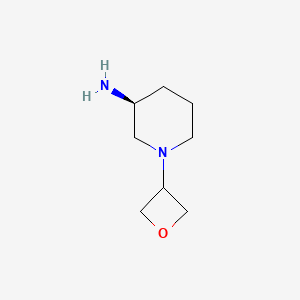
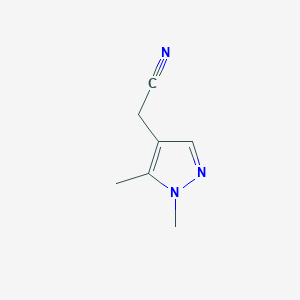

![1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide](/img/structure/B1396242.png)

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1396244.png)